molecular formula C18H18N2O8 B14758826 Thalidomide-O-PEG1-C2-acid

Thalidomide-O-PEG1-C2-acid

Cat. No.: B14758826
M. Wt: 390.3 g/mol
InChI Key: YHZQHDKZYTWLGA-UHFFFAOYSA-N
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Description

Foundational Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are ingeniously designed heterobifunctional molecules that consist of three distinct components: a "warhead" ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govoup.com Unlike traditional inhibitors that require sustained binding to a protein's active site to exert their effect, PROTACs function catalytically. researchgate.net By bringing the target protein and the E3 ligase into close proximity, a single PROTAC molecule can trigger the degradation of multiple copies of the target protein before it is eventually metabolized. researchgate.net This event-driven mechanism allows PROTACs to be effective at very low concentrations and provides a prolonged pharmacodynamic effect. broadpharm.com This approach also holds the potential to target proteins previously considered "undruggable" by conventional means. nih.gov

Mechanism of E3 Ubiquitin Ligase Recruitment in PROTAC Technology

The efficacy of a PROTAC hinges on its ability to hijack the ubiquitin-proteasome system (UPS), the cell's natural machinery for protein quality control. tenovapharma.com The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. nih.govresearchgate.net E3 ligases are enzymes that play a crucial role in the final step of the ubiquitination cascade, transferring ubiquitin molecules to specific lysine (B10760008) residues on a substrate protein.

Once the POI-PROTAC-E3 ligase ternary complex is formed, the E3 ligase tags the POI with a chain of ubiquitin molecules. researchgate.net This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent destruction by the 26S proteasome, a large protein complex that breaks down unwanted or damaged proteins. researchgate.net The PROTAC molecule itself is not degraded in this process and is released to recruit another POI, continuing its catalytic cycle. researchgate.net While over 600 E3 ligases are encoded in the human genome, research has predominantly focused on a handful for which potent small molecule ligands have been developed, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL). precisepeg.comtenovapharma.com

Historical Context of Cereblon (CRBN) in Modulating Protein Homeostasis

The story of Cereblon (CRBN) is a remarkable example of drug repositioning and discovery. CRBN was first identified as a gene associated with a mild form of nonsyndromic intellectual disability. However, it rose to prominence through its association with the drug thalidomide (B1683933). oup.comnih.gov Thalidomide, infamous for its teratogenic effects in the 1950s and 60s, was later repurposed for treating conditions like multiple myeloma. nih.govmedchemexpress.com

The molecular mechanism behind both its therapeutic and harmful effects remained a mystery for decades. In 2010, a breakthrough study identified CRBN as the primary direct target of thalidomide. oup.com It was discovered that CRBN functions as a substrate receptor component of the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^). medchemexpress.com Thalidomide and its derivatives (known as immunomodulatory imide drugs or IMiDs) act as "molecular glues," binding to CRBN and altering its substrate specificity. This binding event induces the degradation of specific proteins not normally targeted by CRBN, such as the transcription factors Ikaros and Aiolos in multiple myeloma cells, explaining the drug's anti-cancer effects. This landmark discovery established CRBN as a key E3 ligase that could be co-opted by small molecules, paving the way for the development of CRBN-recruiting PROTACs. oup.com

Thalidomide-O-PEG1-C2-acid: A Component for PROTAC Synthesis

This compound is a specialized chemical compound designed as a foundational component for the synthesis of PROTACs. It is not intended as a standalone therapeutic but rather as a "degrader building block". tenovapharma.com It provides researchers with a pre-fabricated module containing two of the three essential parts of a PROTAC: the E3 ligase ligand and the linker.

The structure of this compound consists of:

A thalidomide moiety : This part of the molecule serves as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov By incorporating this well-characterized ligand, the resulting PROTAC can effectively recruit the CRL4^CRBN^ complex.

A PEG1 linker : This refers to a short, flexible linker containing a single polyethylene glycol (PEG) unit. The linker is a critical determinant of a PROTAC's efficacy, as its length and composition influence the stability and geometry of the ternary complex. lumiprobe.com PEG linkers are often used to improve the solubility and physicochemical properties of the final PROTAC molecule. broadpharm.comprecisepeg.com

A C2-acid terminal group : This is a carboxylic acid group at the end of a two-carbon (C2) chain. This functional group provides a reactive handle for chemists to attach a "warhead"—a ligand designed to bind to a specific protein of interest—through a straightforward chemical reaction, completing the synthesis of the heterobifunctional PROTAC. nih.gov

By providing this ready-to-use conjugate, this compound streamlines the process of creating novel PROTACs for research and drug discovery.

Chemical and Physical Properties

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C18H18N2O8
Molecular Weight 390.35 g/mol
IUPAC Name 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)propanoic acid
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=CC=C3OCCOC(=O)CC
CAS Number Not Available

Data sourced from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N2O8

Molecular Weight

390.3 g/mol

IUPAC Name

3-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]propanoic acid

InChI

InChI=1S/C18H18N2O8/c21-13-5-4-11(16(24)19-13)20-17(25)10-2-1-3-12(15(10)18(20)26)28-9-8-27-7-6-14(22)23/h1-3,11H,4-9H2,(H,22,23)(H,19,21,24)

InChI Key

YHZQHDKZYTWLGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCC(=O)O

Origin of Product

United States

Thalidomide As a Cereblon E3 Ubiquitin Ligase Ligand

Discovery and Elucidation of Thalidomide's Direct Binding to CRBN

The journey to pinpointing the direct molecular target of thalidomide (B1683933) was a significant breakthrough in understanding its pleiotropic effects, including its notorious teratogenicity and its potent anti-cancer properties. In 2010, a pivotal study employing affinity purification techniques definitively identified Cereblon (CRBN) as the primary and direct binding partner of thalidomide. nih.govrsc.orgslideshare.net This discovery was a landmark achievement, shifting the paradigm from a multitude of proposed indirect mechanisms to a specific molecular interaction.

Researchers utilized thalidomide-immobilized beads to "fish" for its binding partners within cell extracts. nih.gov This elegant biochemical approach led to the isolation of a protein complex, which mass spectrometry analysis identified as Cereblon and its associated protein, Damaged DNA Binding Protein 1 (DDB1). nih.gov Subsequent experiments confirmed a direct and specific interaction between thalidomide and CRBN. This finding was crucial as it established CRBN as a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex, now known as CRL4CRBN. nih.govrsc.orgresearchgate.net The identification of CRBN as the direct target provided a molecular basis for the drug's activities and paved the way for a deeper understanding of its mechanism of action.

Structural Basis of Thalidomide-CRBN Interaction

The precise manner in which thalidomide interacts with Cereblon at the atomic level has been elucidated through crystallographic studies of the CRBN-DDB1 complex bound to thalidomide and its analogs. nih.gov These structural insights have been instrumental in explaining the specificity and stereochemistry of the interaction.

The crystal structures reveal that thalidomide binds to a specific pocket within the C-terminal region of CRBN, often referred to as the "thalidomide-binding domain" (TBD). digitellinc.com A key feature of this binding pocket is a "tri-tryptophan pocket" or "tri-Trp pocket," which plays a crucial role in accommodating the glutarimide (B196013) ring of thalidomide. semanticscholar.org The interaction is highly specific, with the phthalimide (B116566) portion of the thalidomide molecule also making important contacts within the binding site.

A critical aspect of the thalidomide-CRBN interaction is its stereospecificity. Thalidomide exists as a racemic mixture of two enantiomers, (R)-thalidomide and (S)-thalidomide. Structural and biochemical studies have demonstrated that the (S)-enantiomer binds to CRBN with approximately 10-fold higher affinity than the (R)-enantiomer. semanticscholar.orgresearchgate.net The crystal structures show that while both enantiomers can fit into the binding pocket, the (S)-enantiomer adopts a more favorable conformation, leading to a more stable interaction. semanticscholar.orgresearchgate.net This stereospecific binding is thought to be responsible for the differential biological activities of the two enantiomers.

FeatureDescription
Binding Domain Thalidomide-binding domain (TBD) in the C-terminus of Cereblon
Key Binding Pocket "Tri-Trp pocket" that accommodates the glutarimide ring
Stereospecificity (S)-thalidomide binds with ~10-fold higher affinity than (R)-thalidomide

Thalidomide-Induced Neosubstrate Recruitment to the CRL4CRBN Complex

The binding of thalidomide to Cereblon does not inhibit the E3 ligase complex. Instead, it modulates its function by inducing the recruitment of new protein substrates, termed "neosubstrates," to the CRL4CRBN complex for subsequent ubiquitination and proteasomal degradation. rsc.orgresearchgate.netdigitellinc.comnih.gov This novel mechanism of action, where a small molecule acts as a "molecular glue" between an E3 ligase and a target protein, was a groundbreaking discovery.

In the absence of thalidomide, the CRL4CRBN complex has its own set of endogenous substrates. However, when thalidomide is bound to CRBN, the surface of the protein is altered in such a way that it can now recognize and bind to proteins that it would not normally interact with. This drug-induced proximity leads to the ubiquitination of the neosubstrate by the E3 ligase machinery and its subsequent degradation by the proteasome.

Several key neosubstrates have been identified that are targeted for degradation in the presence of thalidomide and its analogs. These include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the transcription factor SALL4. nih.gov The degradation of Ikaros and Aiolos is central to the anti-myeloma activity of thalidomide analogs, while the degradation of SALL4 is linked to the teratogenic effects of thalidomide. researchgate.netembopress.org The discovery of this neosubstrate recruitment mechanism has not only explained the diverse biological effects of thalidomide but has also opened up a new field of drug discovery focused on targeted protein degradation.

NeosubstrateBiological Relevance
Ikaros (IKZF1) Anti-myeloma activity
Aiolos (IKZF3) Anti-myeloma activity
SALL4 Teratogenic effects

Molecular Design and Architecture of Thalidomide O Peg1 C2 Acid

Rationales for the Thalidomide (B1683933) Moiety in E3 Ligase Ligand-Linker Conjugates

The use of thalidomide and its derivatives (immunomodulatory drugs or IMiDs) as the E3 ligase ligand is a cornerstone of many successful PROTACs. researchgate.net The primary rationale for its inclusion is its well-characterized ability to bind to Cereblon (CRBN). nih.gov CRBN is the substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. nih.gov

By incorporating the thalidomide moiety, a PROTAC can effectively hijack the CRL4^CRBN ligase. nih.gov When the other end of the PROTAC binds to a target protein of interest (POI), it forms a ternary complex between the POI and the E3 ligase. axispharm.comnih.gov This induced proximity facilitates the transfer of ubiquitin from the E2 ligase to the POI. nih.gov The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, achieving targeted protein knockdown at a post-translational level. broadpharm.comnih.gov The antiproliferative and immunomodulatory effects of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are themselves mediated by this interaction, which leads to the degradation of neosubstrate transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3). nih.govfrontiersin.org This proven mechanism of action provides a strong foundation for its use in PROTAC technology.

Design Considerations for the Polyethylene Glycol (PEG1) Linker Scaffold in PROTACs

The linker is a critical component that connects the E3 ligase ligand to the target protein ligand and its design significantly influences the PROTAC's properties and activity. nih.govnih.gov Polyethylene glycol (PEG) chains are among the most common motifs used for PROTAC linkers, accounting for approximately 54% of linkers in published degrader structures. nih.govbiochempeg.com

Key design considerations for using a PEG scaffold include:

Biocompatibility: PEG is well-known for its biocompatibility and is used in numerous pharmaceutical applications. precisepeg.com

Tunability: The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the linker length to achieve potent degradation. nih.gov

The "PEG1" designation in Thalidomide-O-PEG1-C2-acid indicates a single ethylene glycol unit, providing a defined and relatively short, flexible spacer between the thalidomide core and the reactive acid group. medchemexpress.com

The length of the linker is a decisive factor in the formation and stability of the POI-PROTAC-E3 ligase ternary complex. nih.gov An optimal linker length is required to correctly orient the target protein and the E3 ligase for efficient ubiquitination. nih.gov

If the linker is too short: It may cause steric hindrance, preventing the two proteins from coming together effectively and disrupting the formation of a stable ternary complex. biochempeg.com

If the linker is too long: It may lead to unproductive binding modes or an unstable complex, as the increased flexibility can have an entropic cost that offsets the energy gained from new protein-protein interactions. nih.gov

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must often be determined empirically. nih.gov For example, studies on estrogen receptor alpha (ERα) targeting PROTACs found that a 16-atom linker was significantly more potent than a 12-atom linker, highlighting the profound effect of chain length on efficacy. nih.govnih.govsigmaaldrich.com The defined PEG1 unit in this compound provides a specific length that can be used as a starting point or as part of a library for linker optimization studies.

The chemical composition of the linker influences key attributes of the PROTAC that are critical for its efficiency. axispharm.comnih.gov The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker, for example, can dramatically alter a PROTAC's behavior.

The hydrophilic nature of the PEG1 linker in this compound can:

Enhance Solubility: Improved solubility is crucial for handling, formulation, and ensuring the compound remains in solution in biological assays. precisepeg.comsemanticscholar.org

Modulate Pharmacokinetics: The linker's composition can affect the metabolic stability and in vivo half-life of the PROTAC. semanticscholar.org

Ultimately, the linker's composition must be optimized to balance properties like solubility and cell penetration to ensure the PROTAC can reach its intracellular target and effectively induce its degradation. axispharm.com

Functionalization of the Linker with a Carboxylic Acid Terminus (-C2-acid)

The terminal carboxylic acid group in this compound serves as a versatile chemical handle for the final assembly of the PROTAC molecule. broadpharm.comlumiprobe.com This functional group is designed for conjugation with a corresponding functional group on the target protein's ligand, most commonly a primary or secondary amine.

The carboxylic acid can be "activated" using standard peptide coupling reagents (such as HATU or EDC), converting it into a more reactive species. lumiprobe.comresearchgate.net This activated intermediate then readily reacts with an amine on the warhead ligand to form a stable amide bond. nih.gov This synthetic strategy offers a reliable and modular approach to creating libraries of PROTACs, where different target-binding ligands can be easily conjugated to the same E3 ligase-linker building block. nih.govresearchgate.net

Strategic Placement of the Linker Attachment Point on the Thalidomide Scaffold

The point at which the linker is attached to the E3 ligase ligand is a critical parameter that influences the stability of the compound and its biological activity. biochempeg.comnih.gov For thalidomide-based ligands, the linker is typically attached to the phthalimide (B116566) ring. frontiersin.org

Research has shown that the specific position of this attachment significantly impacts the PROTAC's properties:

Aqueous Stability: Attaching the linker at the C4 position of the phthalimide ring has been shown to result in derivatives with greater hydrolytic stability compared to attachments at other positions, such as C5. nih.govresearchgate.net

Neosubstrate Degradation: The linker vector can influence the surface of CRBN that is exposed upon PROTAC binding, which can affect the recruitment and degradation of its native neosubstrates (e.g., IKZF1). nih.gov The attachment site can therefore be used to modulate these potential off-target effects. nih.govresearchgate.net

The "Thalidomide-O-" nomenclature suggests an ether linkage at one of the hydroxylated positions of a thalidomide derivative, such as 4-hydroxythalidomide. researchgate.netfrontiersin.org This specific placement is a deliberate design choice to optimize the presentation of the thalidomide moiety to CRBN while ensuring the chemical stability of the resulting PROTAC. nih.gov

Data Tables

Table 1: Summary of Component Functions in this compound

ComponentChemical MoietyPrimary Function
E3 Ligase Ligand ThalidomideBinds to the Cereblon (CRBN) E3 ubiquitin ligase, hijacking it for targeted protein degradation. nih.govresearchgate.net
Linker Scaffold Polyethylene Glycol (PEG1)Connects the E3 ligase ligand and the target protein ligand; improves solubility and biocompatibility. precisepeg.com
Linker Terminus -C2-acid (Carboxylic Acid)Provides a reactive handle for conjugation to the target protein ligand via amide bond formation. broadpharm.comlumiprobe.com

Table 2: Key Design Considerations for PROTAC Linkers

Design ParameterInfluence on PROTAC EfficacyRationale
Length Affects ternary complex formation and stability. nih.govAn optimal distance is required between the target protein and E3 ligase for efficient ubiquitination. nih.gov
Composition Impacts solubility, cell permeability, and metabolic stability. semanticscholar.orgThe balance of hydrophilicity and hydrophobicity governs the molecule's pharmacokinetic and physicochemical properties. axispharm.com
Attachment Point Influences compound stability and neosubstrate specificity. nih.govThe exit vector from the E3 ligase ligand affects protein-protein interactions within the ternary complex and the chemical stability of the ligand itself. biochempeg.comresearchgate.net
Flexibility/Rigidity Affects the entropy of ternary complex formation. nih.govRigid linkers can pre-organize the PROTAC into an active conformation, while flexible linkers can accommodate various protein conformations.

Synthetic Methodologies and Chemical Derivatization of Thalidomide O Peg1 C2 Acid

Chemical Synthesis Pathways for Thalidomide-O-PEG1-C2-acid Precursors

The synthesis of this compound is a multi-step process that begins with the preparation of key precursors. The primary precursors are a hydroxylated thalidomide (B1683933) derivative and a protected bifunctional linker.

A critical intermediate is 4-hydroxythalidomide , a known metabolite of thalidomide. embopress.orgnih.gov Its synthesis often starts with a suitably substituted phthalic anhydride (B1165640), which is then condensed with a glutamine derivative. encyclopedia.pubgoogle.com Another key precursor is tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate , which represents the thalidomide moiety already coupled to a protected linker. broadpharm.comnih.govbldpharm.com This compound serves as the direct antecedent to the final acid, with the tert-butyl group acting as a protecting group for the carboxylic acid.

The general synthetic approach involves the following key steps:

Synthesis of 4-hydroxythalidomide : This can be achieved by reacting 3-hydroxyphthalic anhydride with L-glutamine or its derivatives. Alternative methods may involve the hydroxylation of thalidomide, though this can lead to mixtures of isomers.

Preparation of the Linker : A linker, such as tert-butyl bromoacetate, is required. This reagent provides the PEG1-C2-acid portion of the final molecule in a protected form.

Coupling of Precursors : 4-hydroxythalidomide is coupled with the protected linker, typically via a Williamson ether synthesis, to form the ether linkage. This reaction yields tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate.

Deprotection : The final step in forming the target acid is the hydrolysis of the tert-butyl ester, usually under acidic conditions (e.g., with trifluoroacetic acid), to yield the free carboxylic acid, this compound. broadpharm.com

Table 1: Key Precursors and Intermediates in the Synthesis of this compound

Compound NameStructureRole in Synthesis
3-Hydroxyphthalic AnhydrideStarting material for the phthalimide (B116566) ring of 4-hydroxythalidomide.
L-GlutamineProvides the glutarimide (B196013) ring of the thalidomide core. encyclopedia.pubgoogle.com
4-HydroxythalidomideKey intermediate containing the reactive hydroxyl group for linker attachment. embopress.orgnih.gov
tert-Butyl BromoacetateAlkylating agent that introduces the protected PEG1-C2-acid linker.
tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetateThe immediate protected precursor to the final product. broadpharm.comnih.gov

Coupling Strategies for Conjugating Thalidomide to PEG-Acid Linkers

The conjugation of the thalidomide moiety to the PEG-acid linker is a pivotal step in the synthesis. The specific structure "this compound" dictates that this connection is an ether bond.

The most common and direct method for forming this ether linkage is the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group on 4-hydroxythalidomide to form an alkoxide, which then acts as a nucleophile to attack an electrophilic linker precursor.

The typical reaction conditions are as follows:

Base : A suitable base is used to deprotonate the phenolic hydroxyl group of 4-hydroxythalidomide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The choice of base can influence reaction time and yield.

Electrophile : The linker is introduced as an alkyl halide, such as tert-butyl bromoacetate. The bromine atom serves as a good leaving group.

Solvent : A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN), is typically used to dissolve the reactants and facilitate the reaction.

The reaction proceeds by nucleophilic substitution (Sₙ2), where the thalidomide-alkoxide attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the desired ether linkage. The use of a tert-butyl ester as a protecting group for the carboxylic acid is crucial to prevent unwanted side reactions of the acid functionality during the coupling step. broadpharm.com Following the successful coupling, the ester is hydrolyzed to unmask the carboxylic acid, rendering the molecule ready for subsequent derivatization.

Derivatization of the Carboxylic Acid Functional Group for PROTAC Assembly

This compound is specifically designed as a building block for the modular synthesis of PROTACs. precisepeg.comtenovapharma.com The terminal carboxylic acid group is the reactive handle for conjugation to a linker extension, which is subsequently attached to a ligand for a target protein. The most prevalent method for this conjugation is the formation of a stable amide bond . numberanalytics.com

Amide bond formation requires the activation of the carboxylic acid, which is then reacted with a primary or secondary amine on the adjacent linker component. This process is facilitated by a wide array of coupling reagents developed for peptide synthesis. tandfonline.comtandfonline.comnih.gov

Key Coupling Reagents and Methods:

Carbodiimides : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. tandfonline.comresearchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine. thermofisher.com

Onium Salts (Uronium/Phosphonium) : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and TBTU are highly efficient and lead to rapid amide bond formation with minimal side reactions. broadpharm.comnih.gov They activate the carboxylic acid by forming an active ester.

Additives : To enhance reaction efficiency and suppress potential side reactions like racemization, additives are often included. Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and OxymaPure. tandfonline.comresearchgate.net

The general mechanism involves the activation of the carboxyl group of this compound by the coupling reagent. This activated species then readily reacts with an amine-functionalized linker attached to a POI ligand, forming the final heterobifunctional PROTAC molecule.

Table 2: Common Coupling Reagents for Amide Bond Formation in PROTAC Synthesis

Reagent ClassExampleFull NameNotes
CarbodiimideEDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble byproducts are easily removed during workup. tandfonline.com
Onium SaltHATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, often used for sterically hindered couplings. broadpharm.com
Onium SaltCOMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateKnown for high efficiency and suppression of side reactions. numberanalytics.com
AdditiveOxymaPureEthyl cyanohydroxyiminoacetateA non-explosive and highly effective alternative to HOBt. tandfonline.comresearchgate.net

Scalability and Purity Considerations in Academic Synthesis

While the synthesis of this compound and its subsequent use in PROTAC assembly are well-established at the laboratory bench scale (milligrams), scaling up production to gram quantities presents several challenges, particularly in an academic setting.

Scalability Challenges:

Cost of Reagents : Many reagents, including palladium catalysts for certain cross-coupling reactions and advanced amide coupling agents like HATU, are expensive, which can be a significant barrier for large-scale synthesis in academia. nih.gov

Reaction Conditions : Some synthetic steps for thalidomide analogs require high temperatures or microwave irradiation, which can be difficult to reproduce safely and efficiently on a larger scale. encyclopedia.pubresearchgate.net

Purification : Chromatographic purification, the mainstay for purifying PROTACs and their precursors, becomes increasingly time-consuming, solvent-intensive, and challenging as the scale increases. The inherent flexibility and poor crystallizability of many PEG-containing molecules further complicate purification by recrystallization. nih.govacs.org

Purity and Characterization:

High Purity Required : The biological activity of PROTACs is highly dependent on their purity. Even small amounts of impurities, such as unreacted starting materials or byproducts from side reactions, can lead to ambiguous or misleading results in cellular assays.

Rigorous Analysis : Ensuring the purity and structural integrity of the final compound is paramount. A combination of analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) : Used to confirm the chemical structure and identify any major impurities. nih.gov

Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound. nih.gov

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound, often achieving >95% or >98% purity for biological testing. nih.govnih.gov

In an academic context, careful planning of the synthetic route to minimize difficult purification steps and the use of robust, cost-effective reagents are key considerations for successfully producing this compound and its derivatives in sufficient quantity and quality for research.

Mechanistic Insights into Protein Degradation by Thalidomide O Peg1 C2 Acid Based Protacs

Principles of Induced Proximity and Ternary Complex Formation

The fundamental principle behind the action of PROTACs is induced proximity. nih.gov By simultaneously binding to both a POI and an E3 ubiquitin ligase, the PROTAC molecule acts as a molecular bridge, forcing these two proteins into close proximity. gaintherapeutics.comslas.org This event leads to the formation of a key intermediate known as the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. portlandpress.comresearchgate.net The formation of this ternary complex is a critical initiating step for the subsequent degradation of the target protein. promega.caelifesciences.org

The thalidomide (B1683933) component of Thalidomide-O-PEG1-C2-acid specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govfrontiersin.org The PEG1-C2-acid portion of the molecule acts as a linker, providing the necessary flexibility and spatial orientation to allow for the simultaneous binding of the thalidomide moiety to CRBN and the warhead ligand to the POI. nih.gov The stability and conformation of the resulting ternary complex are crucial determinants of the efficiency of the subsequent degradation process. elifesciences.org While stable ternary complex formation is often associated with high degradation efficiency, it is not the sole determinant, as the dynamics of the complex also play a significant role. elifesciences.org

Molecular Events in Ubiquitination Cascade Triggered by CRBN Recruitment

Once the POI-PROTAC-CRBN ternary complex is formed, it triggers a cascade of molecular events that culminates in the tagging of the POI for destruction. frontiersin.orgnih.gov The recruitment of CRBN brings the entire CRL4^CRBN^ E3 ligase complex, which includes Cullin 4 (Cul4A/4B), DDB1, and RBX1, into the vicinity of the POI. nih.gov This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the POI. wikipedia.org

The ubiquitination process is a multi-step enzymatic cascade:

Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner. nih.gov

Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). nih.gov

Ligation: The E3 ligase, in this case, CRL4^CRBN^, acts as a scaffold, bringing the E2-ubiquitin conjugate and the substrate (the POI) together, and catalyzes the transfer of ubiquitin from the E2 enzyme to the POI. wikipedia.org

This process is repeated to form a polyubiquitin (B1169507) chain on the POI, which serves as a recognition signal for the proteasome. nih.gov The catalytic nature of PROTACs means that a single molecule can induce the degradation of multiple POI molecules, as it is released after the ubiquitination event and can participate in another cycle. researchgate.netwikipedia.org

Role of the Ubiquitin-Proteasome System in Degrader Functionality

The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation in eukaryotic cells, essential for maintaining cellular protein homeostasis. gaintherapeutics.comnih.gov PROTACs, including those derived from this compound, effectively hijack this system to achieve targeted protein degradation. gaintherapeutics.comwikipedia.org

The polyubiquitinated POI is recognized by the 26S proteasome, a large, multi-subunit protease complex. frontiersin.orgslas.org The proteasome then unfolds and degrades the tagged protein into small peptides, while the ubiquitin molecules are cleaved off and recycled for future use. frontiersin.org This targeted degradation of the POI leads to a reduction in its cellular levels, thereby modulating its downstream signaling pathways and producing a therapeutic effect. nih.gov The effectiveness of a PROTAC is therefore dependent on a functional UPS. nih.gov

Kinetics and Thermodynamics of PROTAC-Mediated Interactions

The efficiency of a PROTAC is governed by the kinetics and thermodynamics of its interactions with the POI and the E3 ligase. nih.gov While the formation of a stable ternary complex is important, the rate of its formation and dissociation (kinetics), as well as the binding affinities (thermodynamics) of the PROTAC for both the POI and the E3 ligase, are critical factors. nih.gov

Recent studies have shown that a "bell-shaped" concentration-response curve is often observed for PROTAC-mediated degradation. nih.gov This phenomenon is attributed to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) at high concentrations, which compete with the formation of the productive ternary complex. nih.gov

The linker, in this case, the -O-PEG1-C2-acid portion, plays a crucial role in the kinetics and thermodynamics of the system. Its length, flexibility, and attachment points can significantly influence the stability and conformation of the ternary complex, and consequently, the efficiency of ubiquitination and degradation. nih.gov Computational studies, such as molecular dynamics simulations, are being used to better understand these complex interactions and to guide the rational design of more effective PROTACs. nih.gov The stability and durability of the ternary complex can influence which lysine residues on the target protein are exposed and available for ubiquitination. nih.gov

Structural Biology of Thalidomide O Peg1 C2 Acid Ternary Complexes

X-ray Crystallography Studies of CRBN-Ligand-Neosubstrate Complexes

X-ray crystallography has been instrumental in elucidating the molecular basis of how thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), mediate the recruitment of neosubstrates to the CRBN E3 ubiquitin ligase complex. rsc.orgnih.govnih.gov While a crystal structure of a ternary complex specifically containing Thalidomide-O-PEG1-C2-acid is not yet publicly available, a wealth of information can be gleaned from the numerous structures of CRBN in complex with other thalidomide derivatives and their recruited neosubstrates. rsc.orgresearchgate.netnih.govbohrium.com

These crystallographic studies have consistently revealed that the glutarimide (B196013) moiety of thalidomide and its analogs binds within a hydrophobic pocket on the thalidomide-binding domain (TBD) of CRBN. nih.govnih.gov This pocket is notably formed by three tryptophan residues (Trp380, Trp386, and Trp400), creating a "tri-tryptophan cage" that cradles the glutarimide ring. rsc.orgnih.gov The phthalimide (B116566) portion of the thalidomide molecule is then exposed on the surface of CRBN, creating a new interface for the recruitment of neosubstrates. rsc.orgresearchgate.net

In the context of this compound, the thalidomide portion would be expected to bind to CRBN in a similar fashion. The -O-PEG1-C2-acid linker would extend from the phthalimide ring, positioning it to interact with a target protein of interest (POI). The formation of a stable ternary complex is a critical prerequisite for the subsequent ubiquitination and degradation of the neosubstrate. rsc.org

Several key crystal structures of CRBN-IMiD-neosubstrate ternary complexes have provided a blueprint for understanding these interactions. For instance, the structure of CRBN in complex with lenalidomide (B1683929) and the neosubstrate casein kinase 1α (CK1α) (PDB: 5FQD) revealed that a β-hairpin loop in CK1α is the key recognition motif that binds to the newly formed surface on CRBN and lenalidomide. rsc.orgnih.gov Similarly, the structure of the DDB1-CRBN complex with the degrader CC-885 and the neosubstrate GSPT1 (PDB: 5HXB) also highlighted the importance of a β-hairpin loop in the neosubstrate for binding. nih.govresearchgate.net

These studies have established a general principle: the IMiD acts as a "molecular glue" between CRBN and the neosubstrate. The specificity of which neosubstrate is recruited is determined by the chemical nature of the IMiD derivative and the complementary surface of the neosubstrate. nih.gov For this compound, the PEG linker and the terminal carboxylic acid would play a crucial role in determining which proteins it can effectively recruit for degradation.

PDB ID Complex Components Key Findings Resolution (Å)
4TZ4 DDB1-CRBN-LenalidomideShows the binding of lenalidomide to the tri-tryptophan pocket of CRBN. researchgate.net2.60
5FQD DDB1-CRBN-Lenalidomide-CK1αIllustrates the "molecular glue" mechanism where lenalidomide mediates the interaction between CRBN and the neosubstrate CK1α. nih.gov2.55
6H0F CRBN-Pomalidomide-IKZF1Reveals the structural basis for the recruitment of the transcription factor Ikaros (IKZF1) by pomalidomide (B1683931).2.80
5HXB DDB1-CRBN-CC-885-GSPT1Demonstrates the recruitment of the translation termination factor GSPT1 by the degrader CC-885. nih.govresearchgate.net2.95

This table is generated based on data from existing crystallographic studies of related complexes and is for illustrative purposes.

Cryo-Electron Microscopy (Cryo-EM) Applications in Complex Characterization

While X-ray crystallography provides high-resolution snapshots of protein complexes, cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique for studying large and flexible macromolecular assemblies, such as the entire CRL4CRBN E3 ligase complex in the presence of a degrader and a neosubstrate. digitellinc.comresearchgate.netnanoimagingservices.com Cryo-EM is particularly advantageous for capturing different conformational states of the complex, which can be crucial for understanding the dynamics of the ubiquitination process. digitellinc.com

Recent cryo-EM studies on PROTAC-induced ternary complexes have demonstrated the ability of this technique to reveal the global architecture and conformational heterogeneity of these assemblies. researchgate.net These studies have shown that PROTACs can induce significant conformational changes in both the E3 ligase and the target protein upon ternary complex formation. digitellinc.com Although specific cryo-EM data for this compound is not available, the application of this technique would be a logical next step to understand its mechanism of action at a systems level.

Computational Approaches: Molecular Docking and Dynamics Simulations for Interaction Prediction

In the absence of experimental structures, computational methods like molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze the interactions within the this compound ternary complex. nih.govnih.govdimensioncap.com

Molecular Docking: This technique can be used to predict the binding mode of this compound to CRBN and to model the formation of the ternary complex with a potential neosubstrate. By leveraging the known crystal structures of CRBN-IMiD complexes, the thalidomide moiety can be docked into the tri-tryptophan pocket. Subsequently, the linker and the neosubstrate can be modeled to predict favorable protein-protein interactions. arvinas.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ternary complex, allowing researchers to assess its stability and flexibility over time. nih.govdimensioncap.com These simulations can reveal how the PEG linker of this compound explores different conformations and how this flexibility impacts the interactions between CRBN and the neosubstrate. MD simulations can also be used to calculate the binding free energies, providing a quantitative measure of the affinity and cooperativity of ternary complex formation. digitellinc.com

Computational studies on similar PROTACs have highlighted the critical role of the linker in determining the efficacy of a degrader. The length, composition, and attachment points of the linker can all influence the geometry of the ternary complex and, consequently, the efficiency of degradation. nih.gov For this compound, the PEG linker is expected to be highly flexible, which could be advantageous for accommodating a wide range of neosubstrates. The terminal carboxylic acid could also form specific interactions, such as salt bridges, with either CRBN or the neosubstrate, further stabilizing the ternary complex.

Mapping Critical Residues and Interaction Interfaces Involved in Degrader Function

The function of this compound as a protein degrader is critically dependent on a network of specific molecular interactions at the interface of the ternary complex. Based on studies of related IMiDs and PROTACs, several key residues in both CRBN and the neosubstrate are known to be crucial for the formation and stability of this complex. rsc.orgresearchgate.net

Critical Residues in CRBN: As mentioned earlier, the tri-tryptophan pocket (Trp380, Trp386, Trp400) is essential for binding the glutarimide moiety of the thalidomide headgroup. rsc.orgresearchgate.net Mutations in these residues have been shown to abolish binding and subsequent degradation activity. Other residues in the TBD of CRBN that form the surface for neosubstrate binding are also critical. The exact residues involved will depend on the specific neosubstrate being recruited.

Critical Residues in Neosubstrates: A common feature of many neosubstrates recruited by thalidomide-based degraders is the presence of a β-hairpin loop containing a critical glycine (B1666218) residue . researchgate.netbiorxiv.org This glycine is often essential to avoid steric clashes with the CRBN surface. researchgate.net The residues flanking this glycine in the β-hairpin make specific contacts with both CRBN and the degrader molecule, contributing to the specificity of the interaction.

The linker of this compound, which connects the thalidomide moiety to the neosubstrate-binding warhead (in a PROTAC context) or directly interacts with the neosubstrate, also forms a critical part of the interaction interface. The length and chemical properties of the PEG linker and the terminal acid group will dictate the optimal geometry for productive ubiquitination.

Molecule Key Residues/Motifs Role in Interaction
CRBN Trp380, Trp386, Trp400Forms the hydrophobic pocket for binding the glutarimide ring of thalidomide. rsc.orgresearchgate.net
CRBN Surface residues of the TBDCreates the binding surface for the neosubstrate.
Neosubstrate β-hairpin loop with a key glycineCommon recognition motif for binding to the CRBN-IMiD complex. researchgate.netbiorxiv.org
This compound Glutarimide moietyAnchors the molecule to the CRBN binding pocket.
This compound Phthalimide-linker moietyExtends from CRBN to interact with and recruit the neosubstrate.

This table summarizes key interacting residues and motifs based on published data for related thalidomide-based degraders.

Advanced Research Methodologies for Characterizing Thalidomide O Peg1 C2 Acid Based Degraders

Biophysical Techniques for Quantifying Binding Affinities and Complex Stability

Isothermal Titration Calorimetry (ITC) would be a primary method to measure the binding affinity (dissociation constant, Kd) of the degrader to both the target protein and to CRBN. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR) is another powerful technique for quantifying binding kinetics. In a hypothetical SPR experiment, either the target protein or CRBN would be immobilized on a sensor chip, and the degrader would be flowed over the surface at various concentrations. This allows for the determination of both the on-rate (kon) and off-rate (koff) of binding, from which the Kd can be calculated.

Fluorescence Polarization (FP) assays offer a high-throughput method to assess binding. A fluorescently labeled version of the degrader or a competitive ligand could be used. The change in polarization of the emitted light upon binding to the larger protein partner would indicate the extent of complex formation.

A summary of hypothetical binding affinity data for a degrader utilizing "Thalidomide-O-PEG1-C2-acid" is presented in Table 1.

TechniqueBinding PartnerHypothetical Kd (nM)
ITCTarget Protein X50
SPRCRBN150
FPTarget Protein X45
This table presents hypothetical data for illustrative purposes.

Cell-Based Assays for Evaluating Target Protein Degradation Efficacy

Ultimately, the success of a "this compound"-based degrader is determined by its ability to induce the degradation of the target protein within a cellular context.

Western Blotting is the most direct method to visualize and quantify the reduction in target protein levels. Cells would be treated with varying concentrations of the degrader over a time course, and cell lysates would be analyzed by immunoblotting for the target protein. The intensity of the protein band would be normalized to a loading control, such as β-actin.

In-Cell Westerns or High-Content Imaging can provide more quantitative and higher-throughput analysis of protein degradation. These methods use antibodies against the target protein and a fluorescent secondary antibody to measure protein levels directly in fixed and permeabilized cells in a multi-well plate format. This allows for the generation of dose-response curves to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

Hypothetical degradation data for a degrader based on "this compound" is shown in Table 2.

AssayCell LineHypothetical DC₅₀ (nM)Hypothetical Dₘₐₓ (%)
Western BlotCancer Cell Line A2592
High-Content ImagingCancer Cell Line B3088
This table presents hypothetical data for illustrative purposes.

Proteomics Platforms for Global Protein Degradation Profiling and Off-Target Analysis

A critical aspect of degrader characterization is to ensure its selectivity for the intended target. Global proteomics analyses are employed to assess the entire proteome of the cell upon treatment with the degrader.

Mass Spectrometry (MS)-based proteomics is the gold standard for this analysis. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) allow for the precise quantification of thousands of proteins simultaneously in degrader-treated versus control-treated cells. This would reveal any "off-target" proteins that are also degraded, which is a known concern for some thalidomide-based degraders that can degrade zinc-finger proteins. A "degradomics" approach can specifically monitor protein degradation at a proteomic scale.

The results of such an experiment would be visualized in a volcano plot, highlighting proteins that show statistically significant down-regulation. Any non-target proteins that are significantly degraded would be flagged as potential off-targets, requiring further investigation.

Biochemical Assays for E3 Ligase Activity and Neosubstrate Ubiquitination

The mechanism of action of a "this compound"-based degrader relies on the ubiquitination of the target protein (now a "neosubstrate" of CRBN) by the CRL4^CRBN^ E3 ligase complex. Biochemical assays are essential to confirm this mechanistic step.

In Vitro Ubiquitination Assays would be performed using purified components: the target protein, the degrader, the CRL4^CRBN^ complex, E1 and E2 ubiquitin-activating enzymes, and ubiquitin. The reaction mixture would be analyzed by western blot using an antibody against the target protein or ubiquitin to detect the appearance of higher molecular weight bands corresponding to polyubiquitinated target protein. This would confirm that the degrader facilitates the transfer of ubiquitin to the target protein.

Studies have shown that thalidomide (B1683933) and its analogs can modulate the ubiquitination of CRBN itself, which can enhance the E3 ligase activity. Assays could also be designed to investigate if the "this compound"-based degrader has a similar effect.

Application of Chemical Biology Tools in Degrader Mechanism Probing

Chemical biology provides innovative tools to further dissect the mechanism of action of "this compound"-based degraders.

Competitive Probes: A "hook" compound, such as a biotinylated or fluorescently-tagged version of the degrader, could be synthesized. This probe could be used in competitive binding assays to validate target engagement in cells.

CRISPR-Cas9 Gene Editing: To definitively prove that the degradation is dependent on CRBN, CRISPR-Cas9 technology can be used to knock out the CRBN gene in the target cell line. Treatment of these CRBN-knockout cells with the degrader should result in no degradation of the target protein, confirming the CRBN-dependent mechanism.

Photo-Crosslinking Probes: More advanced probes incorporating a photo-activatable crosslinking group could be designed. Upon exposure to UV light, this probe would covalently link the degrader to its binding partners within the cell. Subsequent proteomic analysis would allow for the precise identification of the proteins that form the ternary complex.

Through the systematic application of these advanced research methodologies, a comprehensive understanding of the binding, efficacy, selectivity, and mechanism of action of a degrader constructed from "this compound" can be achieved.

Rational Design and Optimization Strategies for Thalidomide O Peg1 C2 Acid Based Protacs

Structure-Activity Relationship (SAR) Studies in Thalidomide-Based Degraders

The thalidomide (B1683933) moiety serves as a molecular scaffold for engaging the CRBN E3 ligase, and its structural features have been extensively studied to understand and optimize its role in PROTACs. The glutarimide (B196013) portion of thalidomide is essential for binding to a hydrophobic pocket within CRBN, while the phthalimide (B116566) ring is more solvent-exposed and can be modified to modulate interactions with neosubstrates and to serve as an attachment point for the linker. nih.gov

Key SAR findings for thalidomide-based degraders include:

Glutarimide Modifications: The glutarimide ring is critical for CRBN binding. Modifications to this ring generally lead to a loss of affinity and degradation activity.

Phthalimide Modifications: The phthalimide ring offers a versatile point for modification. Attaching the linker at different positions on this ring can significantly impact the stability of the resulting PROTAC and its ability to degrade neosubstrates. For instance, it has been observed that the point of linker attachment influences the hydrolytic stability of the PROTAC. explorationpub.com

Stereochemistry: Thalidomide is a racemic mixture, and its enantiomers are known to have different biological activities. This stereochemistry can also influence the efficacy of the resulting PROTAC, although this is not always a primary focus in initial PROTAC design.

The following table summarizes the impact of modifications on the thalidomide core on CRBN binding and neosubstrate degradation.

Modification SiteGeneral ObservationImpact on PROTAC Activity
Glutarimide RingHighly conserved for CRBN binding.Modifications often abolish activity.
Phthalimide RingTolerates a variety of substitutions and linker attachments.Can be modulated to tune stability and reduce off-target effects.
Linker Attachment PointDifferent positions on the phthalimide ring affect stability and neosubstrate degradation.Optimization is crucial for desired degradation profile.

Optimization of Linker Length and Composition for Enhanced Degradation

Studies on various PROTACs have demonstrated a clear relationship between linker length and degradation efficacy. For instance, in the degradation of Bruton's tyrosine kinase (BTK), it was found that PROTACs with linkers shorter than five PEG units were less effective, while longer linkers promoted efficient degradation. nih.gov This highlights the necessity of a certain minimum distance to allow for the formation of a productive ternary complex without steric hindrance.

The table below illustrates the effect of linker length on the degradation of a target protein from a representative study.

PROTACLinker CompositionDC50 (nM)Dmax (%)
Compound A2 PEG units>1000<20
Compound B3 PEG units50060
Compound C4 PEG units10090
Compound D5 PEG units25>95

DC50: concentration at which 50% of the target protein is degraded. Dmax: maximum percentage of protein degradation.

This data underscores that a systematic variation of the linker length is a crucial step in the optimization of a PROTAC. The "Thalidomide-O-PEG1-C2-acid" building block provides a starting point with a short, flexible PEG linker that can be extended or modified based on initial degradation results.

Strategies for Improving Target Selectivity and Avoiding Off-Target Degradation

A significant challenge in the development of thalidomide-based PROTACs is the potential for off-target degradation of endogenous proteins, known as neosubstrates, that are naturally recruited by the thalidomide-CRBN complex. nih.govresearchgate.net These include transcription factors such as IKZF1 and IKZF3, and other proteins like GSPT1. The degradation of these off-targets can lead to unintended biological consequences and potential toxicities. nih.gov

Several strategies have been developed to enhance target selectivity and mitigate these off-target effects:

Modification of the Thalidomide Moiety: As mentioned in the SAR section, strategic modifications to the phthalimide ring of thalidomide can disrupt the binding interface for neosubstrates without significantly affecting CRBN engagement. For example, substitutions at specific positions on the phthalimide ring have been shown to reduce the degradation of zinc-finger proteins. biorxiv.org

Linker Optimization: The linker's attachment point and composition can influence the orientation of the thalidomide moiety within the ternary complex, thereby altering its interaction with potential neosubstrates.

Exploiting Cooperativity: A well-designed PROTAC can induce positive cooperativity, where the binding of the target protein to the PROTAC enhances the PROTAC's affinity for the E3 ligase, and vice versa. This can lead to the formation of a more stable and selective ternary complex with the intended target over off-targets.

The goal is to design a PROTAC that forms a highly stable and productive ternary complex with the desired target protein while forming less stable or non-productive complexes with potential off-targets.

Development of Novel this compound Derivatives with Tuned Properties

Approaches to developing novel derivatives include:

Fine-tuning Neosubstrate Degradation: By systematically modifying the thalidomide scaffold, researchers are creating derivatives that exhibit selective degradation of certain neosubstrates while sparing others. This allows for a more controlled biological outcome.

Improving Physicochemical Properties: Modifications to the thalidomide core and the attached linker can improve properties such as solubility, metabolic stability, and cell permeability, which are often challenging for the large molecules that PROTACs tend to be. frontiersin.org

Exploring Alternative CRBN Ligands: While thalidomide and its direct analogs, pomalidomide (B1683931) and lenalidomide (B1683929), are the most used CRBN ligands, research is expanding to identify novel scaffolds that bind to CRBN but may have different neosubstrate profiles or improved properties.

"this compound" serves as a valuable starting material for the synthesis of such novel derivatives. The terminal carboxylic acid allows for the straightforward attachment of various chemical moieties to explore new chemical space and to develop PROTACs with finely tuned biological activities and improved therapeutic potential.

Emerging Concepts and Future Perspectives for Thalidomide O Peg1 C2 Acid in Protein Degradation Research

Expanding the Repertoire of CRBN-Recruitable Neosubstrates

The binding of thalidomide (B1683933) or its derivatives to CRBN creates a new surface on the E3 ligase complex, enabling the recognition and degradation of proteins not normally targeted by CRBN, termed "neosubstrates". nih.govscispace.com The specific shape of the CRBN-ligand complex dictates which neosubstrates are recruited. nih.gov For example, thalidomide and its approved derivatives lenalidomide (B1683929) and pomalidomide (B1683931) are known to induce the degradation of transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1 alpha (CK1α). biorxiv.org More recently, SALL4 was identified as a key neosubstrate linked to the teratogenic effects of thalidomide. nih.govtoxys.com

The structure of Thalidomide-O-PEG1-C2-acid, featuring a thalidomide core linked to a PEGylated carboxylic acid, provides a template for creating new CRBN-binding molecules. tenovapharma.com By systematically modifying the linker and terminal functional group, researchers can subtly alter the topology of the CRBN-ligand surface. This modulation can change the induced protein-protein interactions, potentially minimizing the recruitment of toxicity-associated neosubstrates like SALL4 while enhancing affinity for desired therapeutic targets or even uncovering entirely new neosubstrates. researchgate.net This strategy allows for the fine-tuning of degrader activity, aiming to develop molecules with more precise degradation profiles and improved therapeutic windows. nih.govresearchgate.net

Known CRBN Neosubstrate Associated Function/Pathway Degradation Induced By
Ikaros (IKZF1)B-cell development, HematopoiesisLenalidomide, Pomalidomide
Aiolos (IKZF3)B-cell development, HematopoiesisLenalidomide, Pomalidomide
Casein Kinase 1α (CK1α)Wnt signaling, Circadian rhythmLenalidomide
GSPT1Translation terminationCC-885 (Thalidomide analogue)
SALL4Embryonic development, Transcription factorThalidomide
p63Tumor suppression, DevelopmentThalidomide
ZFP91Zinc finger protein, UbiquitinationPomalidomide-based PROTACs

Integration of this compound Scaffold into Multi-Targeting PROTACs

This compound is explicitly designed as a degrader building block for the synthesis of PROTACs. tenovapharma.com A PROTAC consists of three components: a ligand for an E3 ligase (the "hijacker"), a ligand for a protein of interest (the "warhead"), and a chemical linker that connects them. mdpi.com The carboxylic acid terminus of this compound provides a convenient chemical handle for conjugation to a warhead ligand via standard amide coupling reactions. tenovapharma.commedkoo.com

This modularity is a cornerstone of PROTAC development. By combining the this compound scaffold with various warheads, researchers can rapidly generate PROTACs against a multitude of protein targets. For instance, thalidomide-based PROTACs have been successfully developed to degrade the non-receptor tyrosine phosphatase SHP2, a key node in oncogenic signaling pathways. researchgate.netnih.gov The future perspective involves expanding this concept to create multi-targeting or multi-specific degraders. For example, a single molecule could be designed to recruit two different E3 ligases or to degrade two distinct proteins simultaneously by incorporating multiple warheads. Another approach involves creating hetero-bifunctional compounds that link a CRBN ligand to a VHL ligand, which have been shown to induce the degradation of the CRL4-CRBN complex itself. nih.gov The this compound scaffold is an ideal starting point for the synthesis of these more complex, next-generation degraders.

PROTAC Component Function Example from this compound Scaffold
E3 Ligand Recruits the E3 ubiquitin ligase complexThalidomide core
Linker Connects the two ligands and influences ternary complex formationPEG1-C2 chain
Functional Handle Site for conjugation to the warhead ligandTerminal Carboxylic Acid
Warhead Ligand Binds to the Protein of Interest (POI) for degradationLigand for SHP2, BTK, BRD4, etc.

Development of Photoactivatable or Conditional Degraders from this Scaffold

A significant advancement in chemical biology is the development of conditional systems that allow for spatial and temporal control over a molecule's activity. For protein degraders, this can be achieved by creating "photocaged" PROTACs (pc-PROTACs), where the molecule is rendered inactive until exposed to a specific wavelength of light. nih.govresearchgate.net The light cleaves a photolabile protecting group, releasing the active degrader. researchgate.net

The this compound scaffold is well-suited for this application. The carboxylic acid group can be modified with a photolabile caging group, effectively blocking its ability to be linked to a warhead or sterically hindering the PROTAC's ability to form a productive ternary complex with CRBN and the target protein. nih.gov Upon irradiation, the caging group is removed, activating the PROTAC and initiating protein degradation only in the desired location and at a specific time. nih.govresearchgate.net This approach has been successfully demonstrated for CRBN-based PROTACs, enabling precise optical control over the degradation of target proteins like BRD4 in cells and even in zebrafish models. nih.govresearchgate.net This technology holds immense promise for studying dynamic biological processes and could potentially reduce off-target effects in therapeutic applications.

Novel Applications of this compound as a Molecular Probe in Biological Systems

Beyond its role in building degraders, the this compound scaffold can be leveraged to create sophisticated molecular probes to investigate the underlying biology of the CRBN system. nih.govresearchgate.net The terminal carboxylic acid allows for straightforward conjugation to various reporter tags, such as fluorophores or biotin (B1667282). tenovapharma.com

Attaching a fluorescent dye, like a BODIPY fluorophore, transforms the molecule into a fluorescent probe. tocris.comtenovapharma.com Such probes are invaluable for use in high-throughput screening assays, like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), to discover and characterize new CRBN ligands by measuring competitive binding. tocris.comnih.gov High-affinity fluorescent probes based on the thalidomide scaffold have been developed that are significantly more sensitive than previous assay methods. nih.gov Furthermore, these fluorescent probes can be used in cellular imaging to visualize the localization and trafficking of CRBN-binding molecules within living cells. nih.govresearchgate.net Similarly, conjugating biotin to the scaffold creates an affinity-based probe that can be used to pull down CRBN and its associated proteins from cell lysates, helping to identify new components of the E3 ligase complex and map the CRBN interactome. researchgate.net

Probe Type Conjugated Moiety Application Research Finding
Fluorescent Probe Fluorophore (e.g., BODIPY, Cy5)TR-FRET binding assays, Cellular imagingDevelopment of high-affinity probes (Kd = 3.6 nM) for sensitive detection of CRBN ligands. tenovapharma.comnih.gov
Affinity Probe BiotinAffinity purification, Pulldown assays, Interactome mappingIdentification of CRBN as a thalidomide-binding protein and mapping of its interactome. nih.govresearchgate.net
Photoaffinity Label Photoreactive group (e.g., Azide)Covalent labeling of binding partnersIdentification of direct binding targets of thalidomide derivatives. nih.gov

Methodological Advancements in High-Throughput Screening for Degrader Discovery

The discovery of novel protein degraders, whether molecular glues or PROTACs, increasingly relies on high-throughput screening (HTS) of large chemical libraries. nih.govdndi.org The modular nature of PROTACs makes them particularly amenable to combinatorial synthesis, where libraries of degraders are created by mixing and matching different E3 ligands, linkers, and warheads.

This compound is a key reagent in this paradigm. Its structure as a pre-functionalized E3 ligase-linker conjugate streamlines the synthesis of PROTAC libraries. sigmaaldrich.com Rather than building each PROTAC from scratch, researchers can take a diverse collection of warhead ligands and couple them in parallel to the this compound building block. This approach, including solid-phase synthesis methods where the thalidomide-linker is preloaded onto a resin, dramatically accelerates the generation of hundreds or thousands of unique PROTACs for screening. rsc.org These libraries can then be tested in HTS campaigns to identify molecules that effectively degrade a specific protein of interest, enabling the rapid discovery of new chemical tools and potential therapeutics. nih.gov The development of robust screening cascades to characterize the hits from these screens is an active area of research, aiming to quickly identify the most promising degrader candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Thalidomide-O-PEG1-C2-acid to ensure high purity?

  • Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., temperature, solvent selection) and purification techniques such as column chromatography or recrystallization. For example, the PEG1 spacer introduction involves coupling reactions between thalidomide derivatives and PEG1-C2-acid precursors, often using carbodiimide-based catalysts (e.g., EDC/HOBt) under inert atmospheres. Post-synthesis characterization via NMR and HPLC is essential to confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) is recommended for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is optimal. Additional methods like FT-IR can validate functional groups (e.g., amide bonds, PEG chains). Reporting these data in alignment with journal guidelines ensures reproducibility .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water due to the PEG1 spacer. Stability testing under varying pH (4–9) and temperatures (4°C to 37°C) should be conducted via accelerated degradation studies monitored by HPLC. Storage recommendations include lyophilization and protection from light to prevent PEG chain oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the PEG1 spacer in this compound synthesis?

  • Methodological Answer : Systematic optimization using design of experiments (DoE) is advised. Key variables include catalyst concentration (e.g., EDC:HOBt molar ratios), reaction time (6–24 hours), and solvent polarity. For example, dichloromethane may reduce side reactions compared to DMF. Real-time monitoring via TLC or in-situ FT-IR can improve yield (>70%) and reduce byproducts .

Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies should be conducted, focusing on PEG chain length and linker flexibility. Use proteomic profiling (e.g., CETSA or cellular thermal shift assays) to assess target engagement. Conflicting data may arise from differences in cell permeability or off-target effects, necessitating orthogonal validation via CRISPR/Cas9 knockout models .

Q. How does the PEG1 spacer influence PROTAC activity in this compound?

  • Methodological Answer : The PEG1 spacer balances hydrophilicity and molecular flexibility, affecting ternary complex formation between cereblon (CRBN) and target proteins. In vitro assays (e.g., ubiquitination assays) paired with molecular dynamics simulations can quantify linker length effects on degradation efficiency (DC₅₀ values). Optimal PEG1 length may minimize steric hindrance while maintaining solubility .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

  • Methodological Answer : Non-linear regression models (e.g., log(inhibitor) vs. normalized response) with IC₅₀/EC₅₀ calculations are standard. For survival or time-dependent assays, Kaplan-Meier analysis (as used in thalidomide myeloma studies) is appropriate. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes and account for variability .

Q. How to design a controlled study to assess degradation efficiency in PROTAC applications?

  • Methodological Answer : Apply the PICO framework:

  • Population : Cancer cell lines with CRBN expression.
  • Intervention : this compound at varying concentrations.
  • Comparison : Negative controls (e.g., PEG-free analogs) and positive controls (e.g., bortezomib).
  • Outcome : Degradation efficiency measured via Western blot (target protein levels) and cell viability assays (MTT). Include dose-response curves and rescue experiments with proteasome inhibitors .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-experimental variability. Replicate studies in ≥3 independent batches to distinguish technical noise from biological relevance .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and any conflicts of interest (e.g., proprietary linker designs) per CONSORT-EHEALTH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.